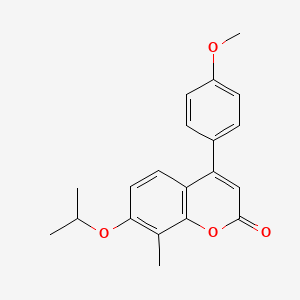
7-isopropoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-isopropoxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one is a flavonoid compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is commonly referred to as 'apigenin' and is found in various plant sources, such as parsley, thyme, and chamomile. Apigenin has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of apigenin is not fully understood. However, studies have shown that it may work through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Apigenin has also been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
Apigenin has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Apigenin has also been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, apigenin has been found to have antimicrobial effects and may be useful in the treatment of bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of apigenin in lab experiments is its low toxicity. It has been found to be safe at high doses and has minimal side effects. Additionally, apigenin is readily available and can be easily synthesized or extracted from plant sources. However, one limitation of apigenin is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are numerous future directions for the study of apigenin. One area of research is the development of apigenin-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Another area of research is the investigation of the synergistic effects of apigenin with other compounds, such as chemotherapy drugs. Additionally, further studies are needed to fully understand the mechanism of action of apigenin and its effects on various signaling pathways. Overall, apigenin has significant potential as a therapeutic agent and warrants further investigation.
Conclusion:
In conclusion, apigenin is a flavonoid compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties. Apigenin has been found to inhibit the growth of various cancer cells, have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases. While apigenin has numerous advantages in lab experiments, its low solubility in water may limit its use in certain experiments. Nonetheless, the potential of apigenin as a therapeutic agent warrants further investigation.
Métodos De Síntesis
Apigenin can be synthesized through various methods, including chemical synthesis, extraction from plant sources, and microbial fermentation. The most common method for synthesizing apigenin is through extraction from plant sources. The plant material is first extracted with a solvent, such as ethanol, and then purified to obtain apigenin. Another method for synthesizing apigenin is through microbial fermentation, where microorganisms are used to convert precursors into apigenin.
Aplicaciones Científicas De Investigación
Apigenin has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Apigenin has been found to inhibit the growth of various cancer cells, including breast, colon, and prostate cancer cells. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-8-methyl-7-propan-2-yloxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12(2)23-18-10-9-16-17(11-19(21)24-20(16)13(18)3)14-5-7-15(22-4)8-6-14/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYRKKHLSXCHDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

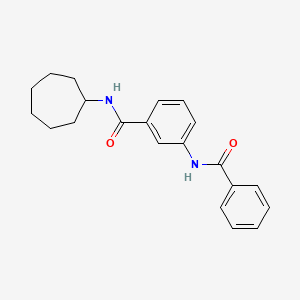
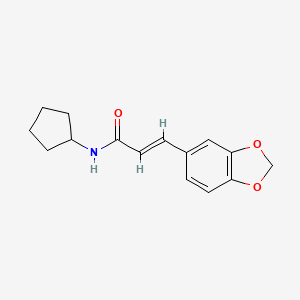
![methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B5789993.png)
![2-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5789995.png)
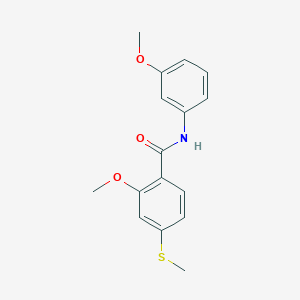
![2-[(4-benzyl-1-piperazinyl)methyl]-4-chlorophenol](/img/structure/B5790014.png)
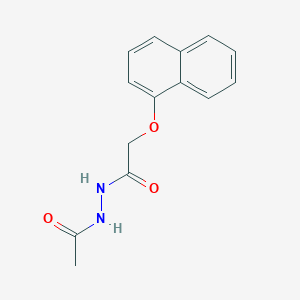
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5790024.png)
![N-(tert-butyl)-2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5790035.png)
![1-(4-methylphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B5790041.png)
![N-(4-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5790062.png)
![1-[(10-chloro-9-anthryl)methyl]-4-methylpiperazine](/img/structure/B5790068.png)
![2-{5-[(tert-butylamino)sulfonyl]-4-chloro-2-methylphenoxy}acetamide](/img/structure/B5790085.png)
![4-[(4-methylphenyl)carbonothioyl]morpholine](/img/structure/B5790094.png)